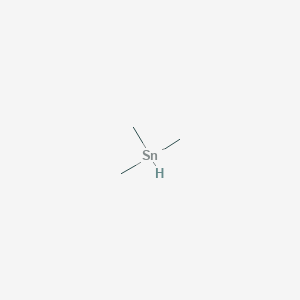
Trimethylstannane
描述
Trimethylstannane, also known as trimethylstannylmethane, is an organotin compound with the chemical formula (CH₃)₃SnH. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a tin atom bonded to three methyl groups and one hydrogen atom.
准备方法
Synthetic Routes and Reaction Conditions: Trimethylstannane can be synthesized through several methods. One common method involves the reaction of tin tetrachloride (SnCl₄) with methylmagnesium chloride (CH₃MgCl) in an ether solvent. The reaction proceeds as follows:
SnCl4+3CH3MgCl→(CH3)3SnCl+MgCl2
The resulting trimethylstannyl chloride is then reduced with lithium aluminum hydride (LiAlH₄) to produce this compound:
(CH3)3SnCl+LiAlH4→(CH3)3SnH+LiCl+AlH3
Industrial Production Methods: In industrial settings, this compound is often produced through the direct reaction of tin with methyl iodide (CH₃I) in the presence of a catalyst. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions: Trimethylstannane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethyltin oxide ((CH₃)₃Sn₂O).
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like chlorine (Cl₂) and bromine (Br₂) are often used.
Major Products:
Oxidation: Trimethyltin oxide ((CH₃)₃Sn₂O)
Reduction: Various lower oxidation state tin compounds
Substitution: Trimethylstannyl halides ((CH₃)₃SnX, where X is a halogen)
科学研究应用
Trimethylstannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: this compound derivatives are used in the study of biological systems and as probes in biochemical assays.
Medicine: Organotin compounds, including this compound, are investigated for their potential use in pharmaceuticals and as antifungal agents.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in the manufacturing of plastics.
作用机制
The mechanism of action of trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in. For example, in biological systems, this compound can interact with cellular components, leading to various biochemical effects.
相似化合物的比较
Trimethylstannane can be compared with other organotin compounds such as:
Dimethyltin dichloride ((CH₃)₂SnCl₂): Used in similar applications but has different reactivity due to the presence of two methyl groups and two chlorine atoms.
Tetramethyltin ((CH₃)₄Sn): Contains four methyl groups and is used in different types of chemical reactions.
Tributyltin hydride ((C₄H₉)₃SnH): Another organotin compound with different alkyl groups, used in various industrial applications.
This compound is unique due to its specific structure, which provides distinct reactivity and applications compared to other organotin compounds.
属性
IUPAC Name |
trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Sn.H/h3*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQRARQNZOXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SnH](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1631-73-8, 17272-57-0 | |
| Record name | Trimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethyltin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













